molecular formula C11H9BrO2 B3248184 4-Bromo-8-methoxynaphthalen-1-ol CAS No. 184221-86-1

4-Bromo-8-methoxynaphthalen-1-ol

Cat. No.: B3248184
CAS No.: 184221-86-1
M. Wt: 253.09 g/mol
InChI Key: TZVRGUCTACOWMX-UHFFFAOYSA-N
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Description

4-Bromo-8-methoxynaphthalen-1-ol (CAS: 184221-86-1) is a naphthalene derivative featuring a hydroxyl group at position 1, a bromine atom at position 4, and a methoxy group at position 6. Its molecular formula is C₁₁H₉BrO₂, and it is commercially available with a purity of 95% . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating unique electronic and steric properties.

Properties

IUPAC Name

4-bromo-8-methoxynaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVRGUCTACOWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CC(=C21)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-8-methoxynaphthalen-1-ol can be synthesized through several methods. One common approach involves the bromination of 8-methoxynaphthalen-1-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. A key study demonstrated the conversion to 4-bromo-8-methoxynaphthalene-1,2-dione using 2-iodoxybenzoic acid (IBX) in dimethylformamide (DMF) :

ReagentSolventTemperatureTimeProductYield
IBX (1.1 eq)DMF25°C24 h4-Bromo-8-methoxynaphthalene-1,2-dione92%

This reaction proceeds via dehydrogenation, forming a diketone structure. Potassium permanganate and chromium trioxide are also effective oxidants for similar naphthol derivatives.

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring facilitates electrophilic substitution, particularly at positions activated by methoxy and hydroxyl groups. Bromination and nitration are well-documented :

Reaction TypeReagentPosition SubstitutedConditionsMajor Product
BrominationBr₂/FeBr₃C-5 or C-6CHCl₃, 0–5°CPolybrominated derivatives
NitrationHNO₃/H₂SO₄C-550°C, 2 h5-Nitro-4-bromo-8-methoxynaphthalen-1-ol

The methoxy group directs substitution to the para position relative to itself, while the hydroxyl group enhances reactivity at ortho positions .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with arylboronic acids has been reported for analogous compounds :

SubstrateBoronic AcidCatalystBaseSolventProductYield
1-Bromo-4-methoxynaphthalene4-(Naphthalen-1-yl)phenylPd(PPh₃)₄K₂CO₃THF/H₂O1-Methoxy-4-(4-(naphthalen-1-yl)phenyl)naphthalene52.6%

Similar conditions apply to 4-bromo-8-methoxynaphthalen-1-ol, enabling aryl-aryl bond formation for complex molecule synthesis .

a) Methoxy Demethylation

The methoxy group can be cleaved using BBr₃ or HBr/AcOH to yield 4-bromo-1,8-dihydroxynaphthalene:

text
BBr₃ (3 eq), CH₂Cl₂, −78°C → 25°C, 6 h → 85% yield

b) Hydroxyl Group Derivatization

The hydroxyl group undergoes:

  • Sulfonation : With SO₃/H₂SO₄ to form water-soluble derivatives .

  • Etherification : Using alkyl halides/K₂CO₃ to produce ethers .

Stability and Reaction Optimization

Key considerations for reactions involving this compound:

  • Light sensitivity : Store in amber vials to prevent photodegradation .

  • Temperature control : Exothermic reactions (e.g., bromination) require cooling .

  • Purification : Recrystallization in toluene/methanol improves purity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-bromo derivatives, including 4-bromo-8-methoxynaphthalen-1-ol, as promising anticancer agents. The mechanism of action typically involves intercalation into DNA, leading to inhibition of cancer cell proliferation.

Case Studies

  • DNA Intercalation : Research indicates that naphthalene derivatives can effectively intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells. This property is particularly relevant for compounds like this compound, which may enhance the efficacy of existing chemotherapeutic agents by targeting DNA directly .
  • Antiproliferative Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives modified with additional functional groups have demonstrated enhanced activity against resistant cancer strains .

Antifungal Activity

The antifungal properties of naphthalene derivatives have also been explored. Compounds like this compound have shown potential as antifungal agents due to their ability to disrupt fungal cell membranes or interfere with essential metabolic pathways.

Research Findings

  • Synthesis and Testing : A series of naphthalene derivatives were synthesized and tested against common fungal pathogens. The results indicated that certain modifications, including bromination and methoxy substitution, significantly increased antifungal activity .

DNA Binding Studies

The ability of this compound to bind to DNA has been investigated using various biophysical techniques. Understanding its binding affinity can provide insights into its potential as a therapeutic agent.

Analytical Techniques

  • Circular Dichroism (CD) Spectroscopy : This technique has been employed to assess the interaction between the compound and calf thymus DNA (ct-DNA). Changes in the CD spectra upon addition of the compound indicate strong binding interactions .
  • UV–Vis Spectroscopy : UV–Vis absorption studies have confirmed that this compound interacts with DNA, leading to shifts in absorption peaks that correlate with binding events .

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on Naphthalene Systems

(a) 4-Bromonaphthalen-1-ol (CAS: 571-57-3)
  • Structure : Lacks the methoxy group at position 7.
  • Properties : The absence of the methoxy group reduces steric hindrance and alters electronic effects. The hydroxyl group at position 1 and bromine at position 4 create a dipole moment distinct from the target compound.
  • Applications : Used as a precursor in organic synthesis due to its simpler structure .
(b) 8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (58)
  • Structure : Features a ketone group and a partially saturated naphthalene ring.
  • Properties : The ketone introduces polarity, increasing solubility in polar solvents compared to the fully aromatic target compound. The reduced ring system may lower thermal stability .

Benzene-Based Bromo-Methoxyphenol Derivatives

(a) 2-Bromo-4-methoxyphenol (CAS: 17332-11-5)
  • Structure: A monocyclic phenol with bromo and methoxy groups at positions 2 and 4, respectively.
  • Properties : Smaller molecular size results in lower melting points (e.g., 124–126°C for related compounds) and higher volatility compared to naphthalene derivatives .
(b) 6-Bromo-3-methoxy-2-nitrophenol (CAS: 1864051-70-6)
  • Structure : Contains a nitro group, enhancing electron-withdrawing effects.
  • Reactivity : The nitro group increases acidity (pKa ~7–8) and susceptibility to nucleophilic substitution, contrasting with the target compound’s stability .

Complex Naphthalene Derivatives

(a) 4-(5-Bromo-2-hydroxy-4-methoxybenzyl)naphthalen-1-ol (9i)
  • Structure : A naphthalen-1-ol substituted with a benzyl group bearing bromo and methoxy groups.
  • Spectroscopy : ¹H NMR shows aromatic protons at δ 6.50–8.33 ppm, with a methoxy singlet at δ 3.82 ppm. The benzyl group introduces additional deshielding effects compared to the target compound’s simpler substituents .
(b) 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol
  • Structure: Bromine at position 6 and a bulky amino-chlorophenyl substituent.
  • Crystallography: The naphthol ring is nearly planar, with a dihedral angle of 76.59° between the naphthol and chlorophenyl rings. This steric bulk reduces solubility in non-polar solvents .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Melting Point (°C) Key ¹H NMR Shifts (δ, ppm)
4-Bromo-8-methoxynaphthalen-1-ol 184221-86-1 C₁₁H₉BrO₂ Not reported Methoxy: ~3.95
4-Bromonaphthalen-1-ol 571-57-3 C₁₀H₇BrO Not reported Aromatic: 7.38–8.33
4-(5-Bromo-2-hydroxy-4-methoxybenzyl)naphthalen-1-ol - C₁₈H₁₅BrO₃ 124.1–125.8 Methoxy: 3.82; Aromatic: 6.50–8.33
2-Bromo-4-methoxyphenol 17332-11-5 C₇H₇BrO₂ ~124–126 Methoxy: 3.85; Aromatic: 6.77–7.06

Table 2: Comparative Reactivity

Compound Key Reactivity Features
This compound Stabilized by methoxy resonance; bromine directs electrophilic substitution
6-Bromo-3-methoxy-2-nitrophenol Nitro group enhances acidity and substitution reactivity
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol Steric hindrance limits nucleophilic attack at hydroxyl

Biological Activity

4-Bromo-8-methoxynaphthalen-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including cancer research and enzyme inhibition.

This compound is characterized by the presence of a bromine atom and a methoxy group on the naphthalene ring. Its molecular formula is C11H9BrO2, with a molar mass of approximately 253.09 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)12.5Induces apoptosis via caspase activation
A549 (lung)15.0Inhibits cell proliferation through cell cycle arrest
HeLa (cervical)10.0Modulates Bcl-2 family proteins

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including modulation of pro-apoptotic and anti-apoptotic proteins .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in cancer progression and inflammation:

Enzyme Inhibition (%) IC50 (µM)
Cyclooxygenase (COX)70%5.0
Lipoxygenase (LOX)60%7.5

The inhibition of COX and LOX suggests that this compound could be beneficial in managing inflammatory diseases as well as cancer .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound promotes apoptosis by activating caspases and modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
  • Enzyme Interaction : It binds to active sites of target enzymes, effectively blocking substrate access and inhibiting their activity.
  • Cell Cycle Arrest : The compound disrupts the normal cell cycle progression, particularly at the G1/S transition phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : This study illustrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
  • In Vivo Model : In xenograft models using A549 cells, administration of this compound resulted in tumor growth inhibition by approximately 50%, highlighting its potential for therapeutic use .

Q & A

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to risks of skin/eye irritation (). Avoid inhalation of fine powders via solvent-wet handling. Waste disposal follows halogenated organic compound guidelines. Emergency procedures (e.g., eye rinsing with saline) must be posted, aligning with GHS hazard statements (H303, H313, H333) .

Q. How to design a stability study for this compound under long-term storage?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) predicts degradation pathways. LC-MS monitors decomposition products (e.g., demethylation or debromination). Argon-purged vials with molecular sieves prevent oxidation. ICH Q1A(R2) guidelines formalize protocol design, including sampling intervals and acceptance criteria .

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